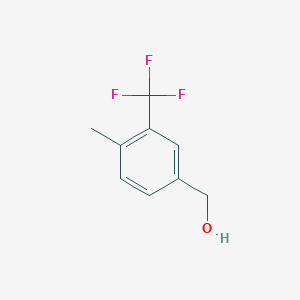

4-Methyl-3-(trifluoromethyl)benzyl alcohol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methyl-3-(trifluoromethyl)benzyl alcohol is an aromatic primary alcohol . It is functionally related to benzyl alcohol . It is used as a pharmaceutical intermediate and is also used to predict the NMR spectrum .

Synthesis Analysis

4-Methyl-3-(trifluoromethyl)benzyl alcohol is used in the synthesis of highly electron-poor fluorine-containing alkenes . It is also employed as a reagent in kinetic studies of phosphonoformate prodrugs and aquachromium (IV) .Molecular Structure Analysis

The molecular formula of 4-Methyl-3-(trifluoromethyl)benzyl alcohol is C8H7F3O . Its molecular weight is 176.1358 . The IUPAC Standard InChI is InChI=1S/C8H7F3O/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4,12H,5H2 .Chemical Reactions Analysis

Photocatalytic oxidation of 4-Methyl-3-(trifluoromethyl)benzyl alcohol to corresponding aldehydes on TiO2 photocatalyst under O2 atmosphere has been reported .Physical And Chemical Properties Analysis

4-Methyl-3-(trifluoromethyl)benzyl alcohol is a colorless to light yellow liquid . Its refractive index is n20/D 1.459 (lit.) . It has a boiling point of 78-80 °C/4 mmHg (lit.) and a density of 1.286 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Pharmaceutical Intermediate

“4-Methyl-3-(trifluoromethyl)benzyl alcohol” is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs. The specific drugs it is used to produce can vary widely, depending on the needs of the pharmaceutical industry.

NMR Spectrum Prediction

This compound is used to predict the NMR (Nuclear Magnetic Resonance) spectrum . NMR is a research technique that exploits the magnetic properties of certain atomic nuclei. It determines the physical and chemical properties of atoms or the molecules in which they are contained.

Kinetic Studies of Phosphonoformate Prodrugs

“4-Methyl-3-(trifluoromethyl)benzyl alcohol” is employed as a reagent in kinetic studies of phosphonoformate prodrugs . Prodrugs are biologically inactive compounds which can be metabolized in the body to produce an active drug. The kinetic studies help to understand the rate at which these prodrugs are metabolized.

Aquachromium (IV) Studies

This compound is also used in studies involving aquachromium (IV) . Aquachromium (IV) is a type of chromium compound that is used in various chemical reactions. The specifics of these studies can vary widely, but they often involve investigating the properties and reactions of aquachromium (IV).

Synthesis of Highly Electron-Poor Fluorine-Containing Alkenes

“4-Methyl-3-(trifluoromethyl)benzyl alcohol” is used in the synthesis of highly electron-poor fluorine-containing alkenes . Alkenes are hydrocarbons that contain a carbon-carbon double bond. The synthesis of these specific types of alkenes can have various applications in the field of organic chemistry.

Chemical Property Analysis

The compound’s molecular formula is C9H9F3O and it has a molecular weight of 190.17 . Its properties such as melting point and boiling point are often analyzed in chemical studies . This helps in understanding its behavior under different conditions and can be useful in various scientific applications.

Safety and Hazards

Mécanisme D'action

Target of Action

4-Methyl-3-(trifluoromethyl)benzyl alcohol is primarily used as a pharmaceutical intermediate It’s often used inproteomics research , suggesting it may interact with various proteins or enzymes in the body.

Mode of Action

Compounds with similar structures, such as benzylic halides, typically react viaSN1 or SN2 pathways . These reactions involve nucleophilic substitution at the benzylic position, which is stabilized by resonance .

Biochemical Pathways

It’s used as a reagent in kinetic studies ofphosphonoformate prodrugs and aquachromium (IV) , suggesting it may play a role in these biochemical pathways.

Pharmacokinetics

Its molecular weight of190.16 might influence its absorption and distribution in the body

Result of Action

As a pharmaceutical intermediate, it’s likely used to synthesize other compounds with known biological effects .

Action Environment

Environmental factors can significantly impact the action, efficacy, and stability of a compound. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity . .

Propriétés

IUPAC Name |

[4-methyl-3-(trifluoromethyl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6-2-3-7(5-13)4-8(6)9(10,11)12/h2-4,13H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUCVMGJQLDSFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CO)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[cyano(2,4-dimethoxyphenyl)methyl]furan-3-carboxamide](/img/structure/B2892397.png)

![N-([1,1'-biphenyl]-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2892400.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea](/img/structure/B2892401.png)

![(E)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2892405.png)

![N-(4-ethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2892407.png)

![N-[4-(3-carbazol-9-yl-2-hydroxypropoxy)-3-methylphenyl]acetamide](/img/structure/B2892408.png)

![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate](/img/structure/B2892410.png)

![5-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2892414.png)

![5-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2892417.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2892418.png)